TMP195

Vue d'ensemble

Description

TMP195 is a selective inhibitor of class IIa histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. This compound has shown potential in resensitizing multidrug-resistant cancer cells to cytotoxic anticancer drugs by inhibiting the drug transport function of certain proteins .

Applications De Recherche Scientifique

TMP195 has a wide range of scientific research applications:

Chemistry: this compound is used as a tool compound to study the role of histone deacetylases in various biochemical pathways.

Industry: This compound is used in the development of new therapeutic strategies and drug formulations.

Mécanisme D'action

Target of Action

TMP195 is a potent and selective inhibitor of class IIa histone deacetylase (HDAC) with Ki values of 59, 60, 26, 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively . These HDACs are the primary targets of this compound and play a pivotal role in the transcriptional regulation of genes within the nucleus .

Mode of Action

This compound interacts with its targets, the class IIa HDACs, and inhibits their function . This inhibition leads to changes in the transcriptional regulation of genes, which can have various downstream effects. For instance, this compound treatment significantly enhances drug-induced apoptosis and sensitizes multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 to anticancer drugs .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to prevent HDAC4 translocation from the cytoplasm to the nucleus, thereby activating the NRF2/HO-1 signaling pathway . This pathway plays a crucial role in cellular responses to oxidative stress. Additionally, this compound promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts while inhibiting the differentiation of bone marrow mononuclear macrophages into osteoclasts .

Méthodes De Préparation

The synthesis of TMP195 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using optimized conditions to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

TMP195 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparaison Avec Des Composés Similaires

TMP195 is unique among histone deacetylase inhibitors due to its selectivity for class IIa enzymes. Similar compounds include:

Trichostatin A: A broad-spectrum histone deacetylase inhibitor.

Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.

Propriétés

IUPAC Name |

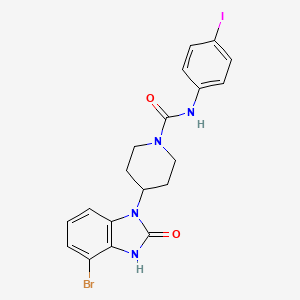

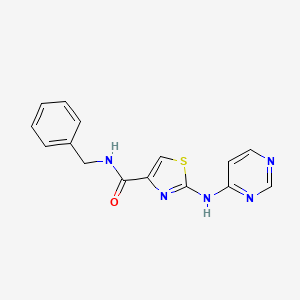

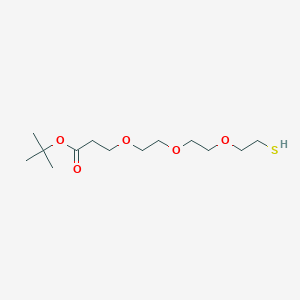

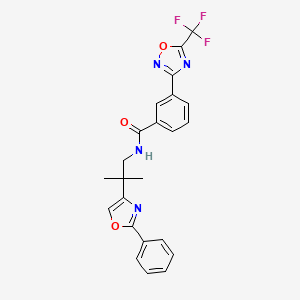

N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCSXAUJBQZZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of TMP195?

A: this compound acts as a potent and selective inhibitor of class IIa histone deacetylases (HDACs). [, , , , , , , ]

Q2: How does this compound's inhibition of class IIa HDACs impact cellular processes?

A: By inhibiting class IIa HDACs, this compound promotes histone acetylation. This epigenetic modification can influence gene expression, ultimately impacting various cellular processes like cell growth, differentiation, and immune responses. [, , , , , , ]

Q3: Can you elaborate on the specific downstream effects of this compound observed in preclinical studies?

A3: this compound has demonstrated promising anti-tumor effects in preclinical models. Specifically, it can:

- Reprogram Tumor-Associated Macrophages: this compound shifts macrophages towards an anti-tumor phenotype (M1 polarization), enhancing their ability to attack tumor cells and boosting the immune response against cancer. [, , , ]

- Sensitize Multidrug-Resistant Cancer Cells: It can reverse resistance to certain anticancer drugs, particularly those whose efflux is mediated by ABCB1 and ABCG2 transporters. []

- Reduce Atherosclerotic Plaque Vulnerability: In experimental models, this compound has shown the ability to stabilize atherosclerotic plaques by reducing inflammation and macrophage infiltration. []

- Alleviate Acute Kidney Injury: Preclinical studies suggest a potential protective effect of this compound against acute kidney injury, likely through its anti-inflammatory and anti-apoptotic properties. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H19F3N4O3, and its molecular weight is 444.41 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not include detailed spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for structural confirmation of such compounds.

Q6: What is known about the structure-activity relationship (SAR) of this compound?

A: While detailed SAR studies are not presented in these papers, the presence of the trifluoromethyloxadiazole (TFMO) moiety is highlighted for its selective binding to class IIa HDACs. [] Understanding the impact of structural modifications on this compound's activity, potency, and selectivity would be essential for optimizing its therapeutic potential.

Q7: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A: The research papers primarily focus on the in vitro and in vivo effects of this compound. Further investigations into its absorption, distribution, metabolism, and excretion (ADME) are necessary to establish its PK/PD profile and guide dosing regimens. []

Q8: What evidence supports the in vivo efficacy of this compound?

A: Preclinical studies using mouse models have demonstrated the anti-tumor effects of this compound, particularly in breast cancer. [] Additionally, its potential in other conditions, such as atherosclerosis [] and acute kidney injury [], has been suggested based on animal model data.

Q9: Are there any specific drug delivery strategies being explored for this compound?

A: One study explored the use of biomimetic nanoparticles to deliver this compound and enhance its targeting to tumor-associated macrophages. [] Developing efficient drug delivery systems would be crucial for maximizing this compound's therapeutic efficacy and minimizing potential off-target effects.

Q10: What is known about the potential toxicity and safety profile of this compound?

A: While the provided research highlights the potential therapeutic benefits of this compound, further comprehensive toxicological studies are needed to fully evaluate its safety profile, including potential long-term effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.